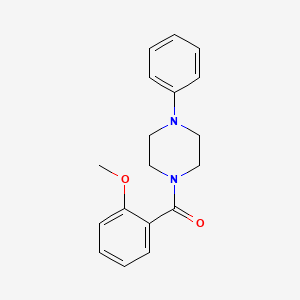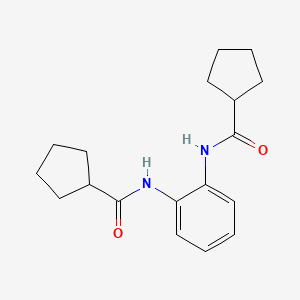![molecular formula C14H14N2OS B5781269 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is not fully understood. However, studies have suggested that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in lab experiments is its high purity and yield. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is its potential toxicity. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. One area of interest is in the development of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide derivatives with improved antitumor activity and reduced toxicity. Another area of research is in the investigation of the mechanisms underlying the antitumor activity of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. Additionally, studies are needed to determine the optimal dosage and administration of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide for use in cancer treatment.
Méthodes De Synthèse
The synthesis of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide involves the reaction of 4-methylthiobenzaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in its pure form. This method has been reported to yield high purity and high yield of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide.
Applications De Recherche Scientifique
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is in the field of cancer treatment. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-6-13(7-5-11)18-10-14(17)16-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAEFKNEXIJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-yl-2-p-tolylsulfanyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)



![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)



![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)